molecular formula C4HCl2F5 B13953964 1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene CAS No. 54815-10-0

1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene

Katalognummer: B13953964
CAS-Nummer: 54815-10-0
Molekulargewicht: 214.95 g/mol
InChI-Schlüssel: SXAFZSJBIOXONF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene is an organofluorine compound with the molecular formula C4HCl2F5 It is a derivative of butene, where the hydrogen atoms are replaced by chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene can be synthesized through various methods. One common approach involves the fluorination of 1,2-dichloro-2-butene using fluorinating agents such as hydrogen fluoride or antimony trifluoride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and catalysts ensures efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide), and nucleophiles (e.g., hydroxide ions, alkoxide ions). These reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield fluorinated alcohols, while addition reactions with hydrogen halides can produce halogenated butenes .

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. This reactivity is harnessed in various chemical reactions, where the compound acts as a key intermediate or reactant .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene stands out due to its specific arrangement of chlorine and fluorine atoms, which imparts unique chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

54815-10-0

Molekularformel

C4HCl2F5

Molekulargewicht

214.95 g/mol

IUPAC-Name

1,2-dichloro-1,1,4,4,4-pentafluorobut-2-ene

InChI

InChI=1S/C4HCl2F5/c5-2(4(6,10)11)1-3(7,8)9/h1H

InChI-Schlüssel

SXAFZSJBIOXONF-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C(F)(F)Cl)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.